molecular formula C3H14NO3+ B15089007 hydroxy(trimethyl)azanium;dihydrate

hydroxy(trimethyl)azanium;dihydrate

Cat. No.: B15089007
M. Wt: 112.15 g/mol
InChI Key: SPGQQIDULCULKU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(trimethyl)azanium;dihydrate can be synthesized through several methods. One common approach involves the reaction of trimethylamine with formaldehyde and hydrogen peroxide. The reaction typically occurs under mild conditions, with the formation of the quaternary ammonium compound facilitated by the presence of water.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are combined in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation processes to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(trimethyl)azanium;dihydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo compounds, while reduction can produce amines. Substitution reactions can result in a variety of alkylated or arylated derivatives.

Scientific Research Applications

Hydroxy(trimethyl)azanium;dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of hydroxy(trimethyl)azanium;dihydrate involves its interaction with molecular targets through electrostatic and hydrogen bonding interactions. The positively charged nitrogen atom can interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with various biomolecules, further influencing their function.

Comparison with Similar Compounds

Hydroxy(trimethyl)azanium;dihydrate can be compared with other quaternary ammonium compounds, such as:

    Tetramethylammonium hydroxide: Similar in structure but lacks the hydroxyl group.

    Benzyltrimethylammonium hydroxide: Contains a benzyl group instead of a hydroxyl group.

    Choline: A naturally occurring compound with a similar structure but different biological functions.

The uniqueness of this compound lies in its combination of a quaternary ammonium structure with a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C3H14NO3+

Molecular Weight

112.15 g/mol

IUPAC Name

hydroxy(trimethyl)azanium;dihydrate

InChI

InChI=1S/C3H10NO.2H2O/c1-4(2,3)5;;/h5H,1-3H3;2*1H2/q+1;;

InChI Key

SPGQQIDULCULKU-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)O.O.O

Origin of Product

United States

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